N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
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Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C17H15FN2O3S2 and its molecular weight is 378.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Applications
A study by Shams et al. (2010) utilized N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide as a precursor for synthesizing a variety of heterocyclic derivatives, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds demonstrated significant antiproliferative activity against several human cancer cell lines, highlighting their potential in antitumor research.
Antimicrobial Applications
Darwish et al. (2014) Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014 reported the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, starting from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, a related chemical entity. These compounds exhibited promising antibacterial and antifungal activities, indicating the utility of this chemical framework in developing new antimicrobial agents.
Dye and Textile Applications
Another avenue of research involves the development of novel antimicrobial dyes for textile applications. Shams et al. (2011) Shams, Mohareb, Helal, & Mahmoud, 2011 synthesized polyfunctionalized acyclic and heterocyclic dye precursors and their azo (hydrazone) counterparts based on this compound derivatives. These dyes showed significant antimicrobial activity against various organisms, offering applications in dyeing and textile finishing.
Enzyme Inhibition for Therapeutic Applications
Research has also explored the enzyme inhibitory potential of sulfonamide derivatives for therapeutic applications. Abbasi et al. (2019) Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019 synthesized compounds with benzodioxane and acetamide moieties that showed substantial inhibitory activity against α-glucosidase and acetylcholinesterase, indicating potential for managing diseases related to these enzymes.
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-11-5-7-12(8-6-11)25(22,23)10-16(21)20-17-14(9-19)13-3-1-2-4-15(13)24-17/h5-8H,1-4,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUUOYONOHMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.